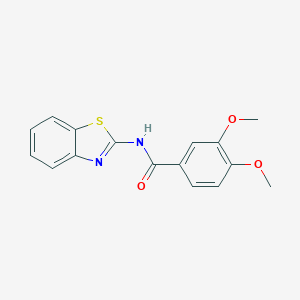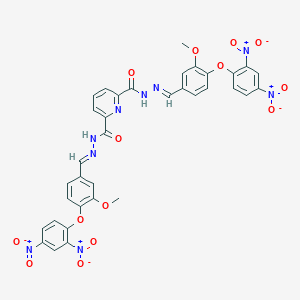
methyl N'-{4-nitrobenzylidene}hydrazonothiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamimidothioates, which are derivatives of thiourea and isothiourea. These compounds are of significant interest due to their applications in various fields such as organic synthesis, pharmacology, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate typically involves the reaction of hetero-substituted allenes with aliphatic, cycloaliphatic, and aromatic isothiocyanates. This reaction is usually carried out under electron impact (70 eV) and chemical ionization conditions using methane as the reactant gas . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反应分析
Types of Reactions
Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives.
科学研究应用
Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate has several scientific research applications, including:
作用机制
The mechanism of action of methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets and pathways. For instance, as a nitric oxide synthase inhibitor, it likely binds to the active site of the enzyme, preventing the production of nitric oxide. Similarly, its anticancer properties may be attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
Methyl N-(3-substituted thiophen-2-yl)carbamimidothioates: These compounds share a similar core structure but differ in the substituents attached to the thiophene ring.
N-[(E)-(4-nitrophenyl)methylidene]-N-{4-[(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)sulfonyl]phenyl}amine: This compound has a similar nitrophenylmethylideneamino group but differs in the overall structure and functional groups.
Uniqueness
Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C9H10N4O2S |
|---|---|
分子量 |
238.27g/mol |
IUPAC 名称 |
methyl N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C9H10N4O2S/c1-16-9(10)12-11-6-7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H2,10,12)/b11-6+ |
InChI 键 |
PSZJYHCMUWEZJY-IZZDOVSWSA-N |
SMILES |
CSC(=NN=CC1=CC=C(C=C1)[N+](=O)[O-])N |
手性 SMILES |
CS/C(=N\N=C\C1=CC=C(C=C1)[N+](=O)[O-])/N |
规范 SMILES |
CSC(=NN=CC1=CC=C(C=C1)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[1-(4-ethoxyphenyl)ethylidene]bicyclo[6.1.0]nonane-9-carbohydrazide](/img/structure/B390054.png)
![4-[2-(4-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B390055.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2,2-dicyclopropylcyclopropane-1-carboxamide](/img/structure/B390057.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(4-chlorobenzyl)butanamide](/img/structure/B390060.png)
![4-[2-(2-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B390062.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390067.png)

![N-(4-acetylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B390069.png)
![N-[4-(N-benzoylethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B390070.png)
![N-{4-[(1E)-1-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B390072.png)

![(1E,2E)-bis[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]hydrazine](/img/structure/B390076.png)
![N-(4-nitrobenzylidene)-4-({4-[(4-nitrobenzylidene)amino]phenyl}sulfonyl)aniline](/img/structure/B390077.png)

